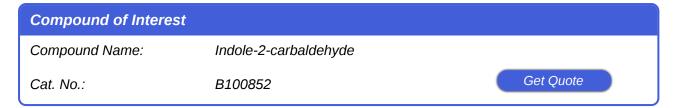


# Spectroscopic Profile of Indole-2-carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Indole-2-carbaldehyde** (CAS No: 19005-93-7), a key heterocyclic aldehyde used as a building block in the synthesis of various pharmaceutical compounds and natural products. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Indole-2-carbaldehyde**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Data for Indole-2-carbaldehyde



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.88	S	-	H-9 (Aldehyde)
7.77	d	8.1	H-4
7.48	d	8.3	H-7
7.41	t	7.0	H-6
7.30	S	-	H-3
7.20	t	7.4	H-5

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Data for Indole-2-carbaldehyde

Chemical Shift (δ) ppm	Assignment
182.89	C-9 (C=O)
138.80	C-7a
136.87	C-2
128.25	C-3a
124.37	C-6
122.20	C-4
115.60	C-5
113.28	C-7

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 500 MHz[1]

# **Infrared (IR) Spectroscopy**

Table 3: IR Absorption Data for Indole-2-carbaldehyde



Wavenumber (cm⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2830-2695	Medium, Doublet	Aldehyde C-H Stretch
1710-1685	Strong	C=O Stretch (Aromatic Aldehyde)
1600-1585	Medium-Strong	Aromatic C=C Stretch (in-ring)
1500-1400	Medium-Strong	Aromatic C=C Stretch (in-ring)
900-675	Strong	Aromatic C-H Out-of-Plane Bend

Note: The exact peak positions can vary slightly depending on the sample preparation method. [2][3][4][5][6]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Indole-2-carbaldehyde

m/z	Relative Intensity	Assignment	Ionization Method
145	High	[M] <sup>+</sup> (Molecular Ion)	EI
144	High	[M-H] <sup>+</sup>	EI
89	Medium	[M-H-CO-HCN]+	EI

EI: Electron Ionization[7]

# **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## NMR Spectroscopy Protocol (Aromatic Aldehydes)



#### Sample Preparation:

- Accurately weigh 10-20 mg of Indole-2-carbaldehyde for <sup>1</sup>H NMR and 30-50 mg for <sup>13</sup>C
   NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Ensure complete dissolution, using gentle vortexing if necessary.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
  - The <sup>1</sup>H and <sup>13</sup>C NMR spectra were obtained on a Bruker Avance spectrometer operating at a proton frequency of 400.13 MHz and a carbon frequency of 100.63 MHz.[8]
  - The probe temperature was maintained at approximately 300 K.[8]
  - Spectra were referenced to tetramethylsilane (TMS).[8]
  - For ¹H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence was used, and a larger number of scans were averaged due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing:
  - The raw data was processed using a Fourier transform.
  - Phase and baseline corrections were applied to the resulting spectra.

# FT-IR Spectroscopy Protocol (Solid Aromatic Compounds)

Sample Preparation (KBr Pellet Method):



- Thoroughly grind 1-2 mg of solid Indole-2-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press.
- Apply high pressure to form a thin, transparent, or translucent pellet.
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the empty sample holder to subtract the contribution of atmospheric CO<sub>2</sub> and water vapor.
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in Indole-2-carbaldehyde.[9]

# Electron Ionization Mass Spectrometry (EI-MS) Protocol (Heterocyclic Compounds)

- Sample Introduction:
  - Introduce a small amount of the Indole-2-carbaldehyde sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
  - If using a direct insertion probe, the sample is heated to facilitate volatilization into the ion source.
- Ionization and Analysis:

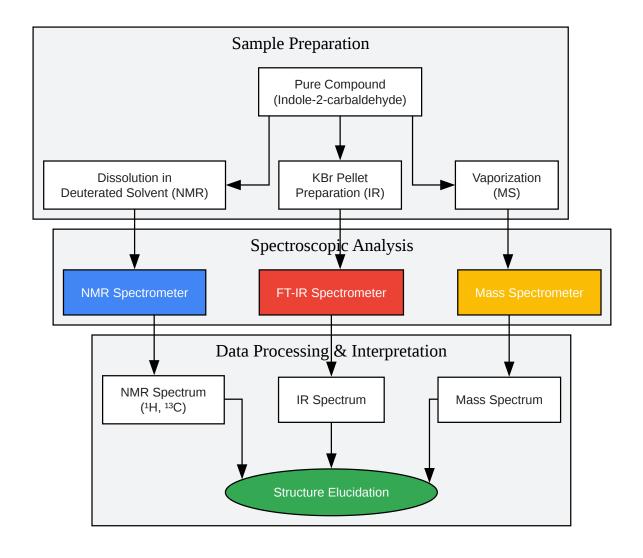


- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and subsequent fragmentation of the molecules.
- The resulting positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Interpretation:
  - The resulting mass spectrum is a plot of ion abundance versus m/z.
  - The molecular ion peak ([M]+) provides the molecular weight of the compound.
  - The fragmentation pattern provides structural information about the molecule. For Indole 2-carbaldehyde, characteristic fragments arise from the loss of a hydrogen atom ([M-H]+)
     and subsequent loss of carbon monoxide and hydrogen cyanide.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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